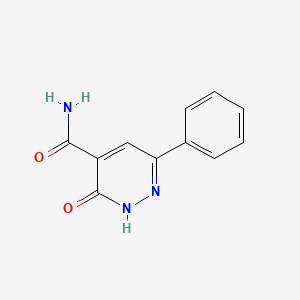

3-Oxo-6-phenyl-2,3-dihydropyridazine-4-carboxamide

Description

Properties

IUPAC Name |

6-oxo-3-phenyl-1H-pyridazine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O2/c12-10(15)8-6-9(13-14-11(8)16)7-4-2-1-3-5-7/h1-6H,(H2,12,15)(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNHJGWMXKBMNTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=O)C(=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363073 | |

| Record name | 4D-083 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87769-56-0 | |

| Record name | 4D-083 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Pyridazinone Ring Formation

The synthesis begins with constructing the pyridazinone ring. A widely adopted method involves condensation of diketones with hydrazine derivatives (Figure 1). For 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxamide, the precursor ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate (28) is synthesized via the following steps:

Diketone Preparation :

Cyclization with Hydrazine :

Oxidation to Pyridazinone :

Functionalization at C4: Ester to Carboxamide Conversion

The ethyl ester at C4 is hydrolyzed to a carboxylic acid, followed by amidation:

Ester Hydrolysis :

Amidation via Carbodiimide Coupling :

Optimization Strategies and Key Variations

N2-Substitution Effects

- Benzyl vs. Alkyl Groups : Substituting the N2 position with a 4-fluorobenzyl group (instead of 4-methylbenzyl) enhances CB2R affinity and solubility. For example, compound 5 (4-F-benzyl, cyclohexyl carboxamide) exhibits $$ K_i = 4.7 \, \text{nM} $$ at CB2R.

- Ultrasound-Assisted Alkylation : Using ultrasound irradiation with pentyl chloride reduces reaction time from 24 hours to 2 hours and improves yields by 15–20%.

Substituent Effects at C6

- Phenyl vs. Substituted Phenyl : The 6-phenyl group is essential for receptor binding. Introducing electron-withdrawing groups (e.g., 4-Cl, 3-CH3) at C6 improves selectivity for CB2R over CB1R.

Analytical Characterization and Validation

Spectroscopic Data

Purity and Yield Metrics

- Chromatographic Methods : Flash chromatography (petroleum ether/EtOAc 7:3) achieves >95% purity for intermediates.

- Yields :

- Cyclization: 55–75%

- Amidation: 60–85%

Comparative Analysis of Synthetic Approaches

| Parameter | Classical Method | Ultrasound-Assisted |

|---|---|---|

| Reaction Time | 24 hours | 2 hours |

| Yield | 65% | 80% |

| Solvent | DMF | DMF |

| Catalyst | K2CO3 | K2CO3 |

Challenges and Troubleshooting

Chemical Reactions Analysis

Condensation with Active Methylene Compounds

Reactions with active methylene nitriles (e.g., ethyl cyanoacetate) in acidic conditions yield complex heterocyclic systems. For example:

-

Product : Pyridazin-6-imines or arylazonicotinates, depending on reaction conditions .

-

Mechanism : Initial formation of a hydrazono-enone intermediate, followed by cyclization and rearrangement (e.g., Dimroth rearrangement) .

Key Example:

When reacted with ethyl cyanoacetate in acetic acid (NH₄OAc catalyst), the compound forms ethyl 2-hydroxy-6-phenyl-5-p-tolylazonicotinate via a pyran-imine intermediate .

Electrocyclization Pathways

Under thermal or acidic conditions, the compound undergoes 6π-electrocyclization to form tricyclic derivatives.

Experimental Data:

Hydrolysis and Ring-Opening

Hydrolysis in acidic or basic media leads to ring-opening or functional group transformations:

Substituent Effects

The phenyl group at position 6 and the carboxamide at position 4 significantly influence reactivity:

-

Electrophilic Substitution : The carboxamide group directs electrophiles to the α-position of the pyridazine ring.

-

Nucleophilic Attack : The oxo group at position 3 enhances susceptibility to nucleophilic addition.

Table: Reactivity with Common Reagents

Mechanistic Insights

-

Cyclization Pathways : X-ray crystallography confirmed that condensation with cyanoacetamide proceeds via a hydrazono-enone intermediate, followed by intramolecular cyclization .

-

Role of Solvents : Polar aprotic solvents (e.g., DMF) favor electrocyclization, while protic solvents (e.g., AcOH) promote condensation .

Scientific Research Applications

Chemistry: 3-Oxo-6-phenyl-2,3-dihydropyridazine-4-carboxamide is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology and Medicine: The compound has shown potential in the development of drugs targeting various biological pathways. It is being researched for its antimicrobial, anticancer, and anti-inflammatory properties. Its ability to interact with specific enzymes and receptors makes it a valuable candidate for drug discovery .

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of materials with specific properties .

Mechanism of Action

The mechanism of action of 3-Oxo-6-phenyl-2,3-dihydropyridazine-4-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The pyridazine core’s bioactivity is highly sensitive to substituent variations. Key analogs include:

- Urea vs. Carboxamide : Compound 28 replaces the carboxamide with a urea group, introducing two NH groups for stronger hydrogen bonding, as evidenced by its high melting point (>300°C) compared to 51 (215–217°C) .

- Ester vs. Amide : The carboxylate ester in the methyl ester analog increases hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility .

Physical and Spectral Properties

Functional Group Impact on Bioactivity

- Enzyme Inhibition : Ureido derivatives like 28 show promise as FABP4 inhibitors due to enhanced hydrogen bonding with active sites .

- Anticancer Activity : 2-Heteroaryl-3-oxo-dihydropyridazine-4-carboxamides (e.g., with trifluoromethyl groups) exhibit anticancer properties, likely via kinase inhibition .

- Surfactant Applications : Sulfanyl-pyrimidine hybrids (e.g., 15 ) demonstrate surface-active properties, expanding utility to industrial chemistry .

Biological Activity

3-Oxo-6-phenyl-2,3-dihydropyridazine-4-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridazine ring with a keto group at the 3-position and a carboxamide group at the 4-position. Its molecular formula is , allowing for various chemical interactions that contribute to its biological activity. The presence of specific functional groups, such as the phenyl group and the carboxamide moiety, enhances its potential as a bioactive molecule.

Pharmacological Activities

Research indicates that derivatives of this compound exhibit notable pharmacological activities, particularly as xanthine oxidase inhibitors and cannabinoid receptor modulators.

Xanthine Oxidase Inhibition

A study focused on synthesizing derivatives of 3-Oxo-6-aryl-2,3-dihydropyridazine-4-carbohydrazide reported that these compounds demonstrated significant xanthine oxidase (XO) inhibition. The most promising derivative exhibited micromolar potency levels when compared to standard inhibitors like febuxostat and allopurinol. Molecular docking studies revealed that these compounds bind to the active site of XO through unique interactions, differing from traditional inhibitors .

Cannabinoid Receptor Modulation

Another area of interest is the interaction of these compounds with cannabinoid receptors. For instance, one derivative demonstrated high affinity for the CB2 receptor (Ki = 2.0 nM) and showed selectivity over CB1 receptors (KiCB1/KiCB2 > 2000). These findings suggest potential therapeutic applications in managing conditions such as inflammation and pain .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- Xanthine Oxidase Inhibitors : A series of derivatives were synthesized and evaluated for their XO inhibition capabilities. The kinetic analysis revealed that certain compounds exhibited competitive inhibition with promising binding affinities .

- Anticancer Activity : Research into similar pyridazine derivatives has indicated potential anticancer properties. For example, compounds designed with structural modifications showed antiproliferative effects on various cancer cell lines, indicating a broader scope for therapeutic applications .

Tables Summarizing Biological Activities

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-(4-chloro-3-methylphenyl)-2-(4-fluorobenzyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide | Substituted phenyl groups | High CB2 receptor affinity |

| 2-(4-Fluorobenzyl)-N-(cyclohexyl)-3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxamide | Cyclohexyl substitution | Potential xanthine oxidase inhibitor |

| 6-(phenyl)-2-(4-fluorobenzyl)-N-(cis/trans-methylcyclohexyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide | Variations in aryl groups | Cannabinoid receptor modulation |

Q & A

Basic Synthesis and Structural Characterization

Q: What are the common synthetic routes for 3-Oxo-6-phenyl-2,3-dihydropyridazine-4-carboxamide, and how is its structure validated? A: The compound is typically synthesized via condensation of phenyl-substituted aldehydes with aminopyridazine precursors, followed by cyclization under acidic or catalytic conditions. For example, analogous heterocycles (e.g., oxazolo-pyridine derivatives) are synthesized using palladium or copper catalysts in solvents like DMF or toluene . Structural validation employs NMR (1H/13C, COSY, HSQC) to confirm regiochemistry and IR spectroscopy to identify carbonyl groups. Mass spectrometry (HRMS) determines molecular weight, while X-ray crystallography resolves stereochemical ambiguities .

Advanced Synthesis Optimization

Q: How can reaction yields be improved for enantiomerically pure this compound? A: Yield optimization involves catalyst screening (e.g., chiral palladium complexes) and solvent polarity adjustments. For example, EP 4 374 877 A2 highlights enantioselective synthesis using (S)-piperidine-2-carboxylic acid methyl ester hydrochloride under inert atmospheres . Microwave-assisted synthesis may reduce reaction times, while column chromatography (e.g., chiral stationary phases) resolves racemic mixtures. Purity is monitored via HPLC with chiral columns (≥98% by HPLC) .

Biological Activity Profiling

Q: What methodological approaches are used to investigate the immunomodulatory potential of this compound? A: In vitro assays include:

- Enzyme inhibition : Testing against kinases (e.g., JAK/STAT) via fluorescence polarization.

- Cell-based assays : Measuring cytokine release (e.g., IL-6, TNF-α) in human PBMCs.

- Molecular docking : Computational modeling against PD-L1 or NF-κB targets, as suggested by the immunomodulatory activity of structurally related ilantimod . Dose-response curves (IC50) and toxicity profiles (MTT assay) are critical for lead optimization .

Analytical Method Development

Q: How are impurities and degradation products characterized during stability studies? A: Forced degradation (acid/base/oxidative stress) followed by HPLC-MS/MS identifies impurities. For example, EP guidelines recommend using C18 columns (5 µm, 250 mm × 4.6 mm) with gradient elution (0.1% TFA in acetonitrile/water) . High-resolution mass spectrometry (HRMS) and NMR (1H, 19F) elucidate impurity structures, such as N-oxide derivatives .

Computational and Mechanistic Studies

Q: What computational strategies are employed to predict the compound’s reactivity and binding modes? A: Density Functional Theory (DFT) calculates electronic properties (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Molecular dynamics simulations (e.g., AMBER) model protein-ligand interactions, while QSAR analyses correlate substituent effects (e.g., phenyl vs. chlorophenyl) with bioactivity . Schrödinger Suite or AutoDock Vina are used for docking studies against targets like cyclooxygenase-2 .

Crystallographic and Conformational Analysis

Q: How does X-ray crystallography resolve conformational ambiguities in the dihydropyridazine core? A: Single-crystal X-ray diffraction determines bond lengths, angles, and torsion angles, confirming the non-planar conformation of the dihydropyridazine ring. For example, analogous compounds (e.g., perhydropyrimidine derivatives) show puckered geometries stabilized by intramolecular hydrogen bonds . Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) ensures high-resolution structures .

Stability and Degradation Pathways

Q: What are the key degradation pathways under accelerated storage conditions? A: Photolytic degradation (ICH Q1B guidelines) under UV light (320–400 nm) generates oxo-derivatives, while hydrolytic degradation (pH 1–13) cleaves the carboxamide group. LC-MS/MS tracks degradation products, and Arrhenius kinetics predict shelf-life at 25°C/60% RH .

Data Contradictions and Resolution

Q: How can conflicting bioactivity data between in vitro and in vivo studies be resolved? A: Discrepancies may arise from pharmacokinetic factors (e.g., poor bioavailability). Mitigation strategies include:

- Metabolic stability assays : Liver microsome studies (human/rat) to assess CYP450-mediated oxidation.

- Formulation optimization : Using PEGylation or liposomal encapsulation to enhance solubility.

- Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Integrating plasma concentration-time profiles with efficacy data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.